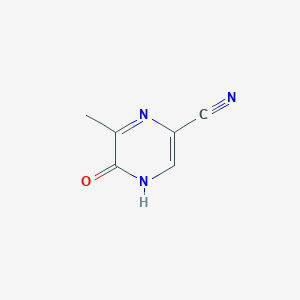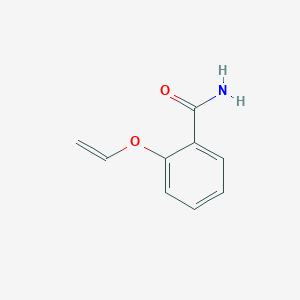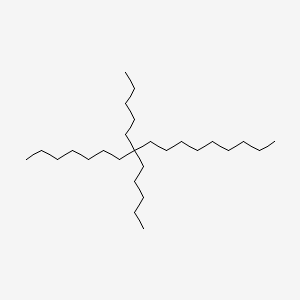
8,8-Dipentylheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dipentylheptadecane is a hydrocarbon compound with the molecular formula C27H56 . It is a highly branched alkane, characterized by its long carbon chain and multiple branching points. This compound is known for its stability and unique structural properties, making it an interesting subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 8,8-Dipentylheptadecane typically involves the alkylation of heptadecane with pentyl groups. This can be achieved through various synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of heptadecane with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Grignard Reaction: Another approach involves the use of Grignard reagents. Pentyl magnesium bromide can react with heptadecane in the presence of a suitable catalyst to form this compound.
Analyse Des Réactions Chimiques
8,8-Dipentylheptadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Applications De Recherche Scientifique
8,8-Dipentylheptadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions. Its stability and unique structure make it an ideal candidate for such studies.
Biology: In biological research, it can be used to investigate the interactions of hydrocarbons with biological membranes and proteins. Its hydrophobic nature allows it to mimic certain lipid behaviors.
Medicine: Although not directly used as a drug, its derivatives can be explored for potential pharmaceutical applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of 8,8-Dipentylheptadecane primarily involves its interactions with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction patterns, which can influence its behavior in different environments. The molecular targets and pathways involved are largely dependent on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
8,8-Dipentylheptadecane can be compared with other branched alkanes such as:
2,2,4-Trimethylpentane: Known for its use in gasoline, this compound has a shorter carbon chain and fewer branching points.
3-Ethyl-2-methylpentane: Another branched alkane with different branching patterns and physical properties.
2,2-Dimethylbutane: A smaller branched alkane with distinct chemical behavior due to its compact structure.
The uniqueness of this compound lies in its long carbon chain and multiple branching points, which confer specific physical and chemical properties that are not observed in shorter or less branched alkanes .
Propriétés
Numéro CAS |
55282-28-5 |
|---|---|
Formule moléculaire |
C27H56 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
8,8-dipentylheptadecane |
InChI |
InChI=1S/C27H56/c1-5-9-13-15-16-18-22-26-27(23-19-11-7-3,24-20-12-8-4)25-21-17-14-10-6-2/h5-26H2,1-4H3 |
Clé InChI |
FFNPPILCLWBBLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCC)(CCCCC)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


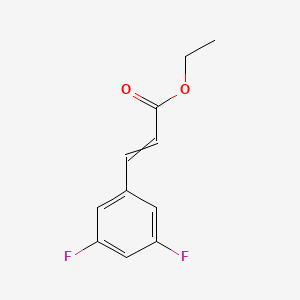
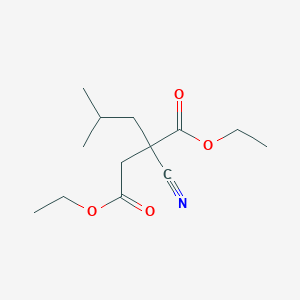
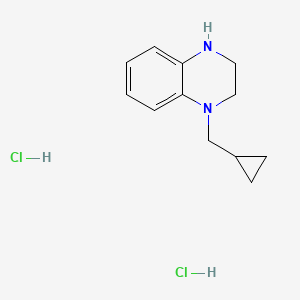

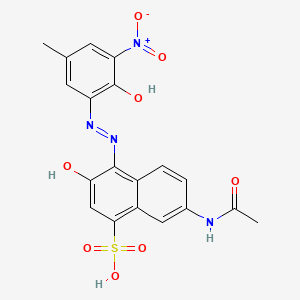
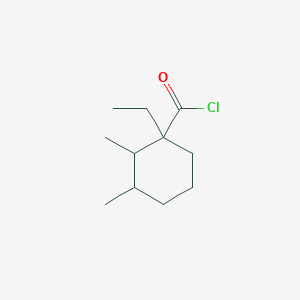



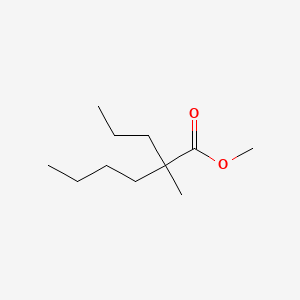
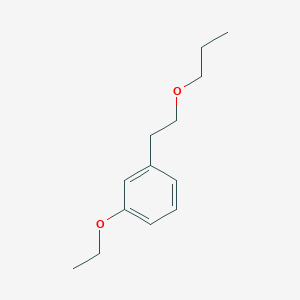
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)
